molecular formula C11H20NO5P B1675629 Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid CAS No. 137433-06-8

Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid

Cat. No. B1675629
CAS RN: 137433-06-8
M. Wt: 277.25 g/mol
InChI Key: STIRHCNEGQQBOY-QEYWKRMJSA-N
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Description

“Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid” is a compound with a phosphonate group, i.e., –P (O) (OH) 2 group attached directly to the molecule via a P-C bond . They serve as non-hydrolyzable phosphate mimics in various biomedical applications . Usually, they inhibit enzymes utilizing phosphates as substrates .


Synthesis Analysis

The synthesis of such compounds often involves the preparation of N-(hydroxyalkyl) derivatives of purine or pyrimidine bases followed by the introduction of the phosphonomethyl residue . Another approach is the alkylation of the nucleobase with an appropriate synthetic precursor .


Chemical Reactions Analysis

In the presence of reactive oxygen species (ROS), particularly peroxides, “Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid” can undergo oxidation reactions .

Scientific Research Applications

NMDA Receptor Antagonist

LY-235959 is a competitive antagonist at the NMDA receptor . NMDA receptors are a class of ionotropic glutamate receptors which play a key role in synaptic plasticity and memory function .

Analgesic Effects

LY-235959 has been found to have analgesic effects . This means it can be used to relieve pain. This is particularly relevant in the context of chronic pain conditions, where traditional analgesics may not be effective .

Neuroprotective Effects

The compound has neuroprotective effects . This suggests that it could potentially be used in the treatment of neurodegenerative diseases, or to protect the brain from damage following injury or stroke .

Hypothermia in Animal Models

LY-235959 causes hypothermia in animal models . While the implications of this are not entirely clear, it could potentially be used in the management of fever or hyperthermia .

Reducing Tolerance to Morphine

The compound has been found to reduce the development of tolerance to morphine . This could potentially make it useful in the management of chronic pain conditions, where opioid analgesics are often used .

Altering the Reinforcing Effects of Cocaine

LY-235959 has been found to alter the reinforcing effects of cocaine . This suggests that it could potentially be used in the treatment of cocaine addiction .

Treatment of Nervous System Diseases

LY-235959 has potential therapeutic applications in the treatment of nervous system diseases . This could include conditions such as epilepsy, Parkinson’s disease, and others .

Treatment of Endocrinology and Metabolic Disease

The compound also has potential applications in the treatment of endocrinology and metabolic diseases . This could include conditions such as diabetes, thyroid disorders, and others .

Future Directions

Phosphonate compounds and their prodrugs have shown promising potential in various biomedical applications, especially in the treatment of viral infections . New structures are being investigated with respect to emerging infections and the rising resistance of many pathogens against standard treatments . These include acyclic nucleoside phosphonates with 5-azacytosine as a base moiety, side-chain fluorinated ANPs, aza/deazapurine ANPs . When transformed into an appropriate prodrug by derivatizing their charged functionalities, all these compounds show promising potential to become drug candidates .

properties

IUPAC Name

(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIRHCNEGQQBOY-QEYWKRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929264, DTXSID101336227
Record name LY 274614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY 235959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid

CAS RN

137433-06-8, 136109-04-1
Record name (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137433-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 274614
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 235959
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 274614
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY 235959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-235959
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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